2-Amino-5-bromo-6-methyl-4-pyrimidinol

Catalog No.
S949605
CAS No.
6307-35-3
M.F
C5H6BrN3O
M. Wt
204.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-6-methyl-4-pyrimidinol

CAS Number

6307-35-3

Product Name

2-Amino-5-bromo-6-methyl-4-pyrimidinol

IUPAC Name

2-amino-5-bromo-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

InChI

InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)

InChI Key

ADLWOFHKMXUDKF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=N1)N)Br

Synonyms

2-amino-5-bromo-6-methyl-4-pyrimidinol, U 25 166, U 25166, U-25-166, U-25166

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)Br

The exact mass of the compound 2-Amino-5-bromo-6-methyl-4-pyrimidinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-bromo-6-methyl-4-pyrimidinol (CAS 6307-35-3), also known as 5-bromo-6-methylisocytosine or U-25166, is a highly functionalized pyrimidine building block . Featuring a reactive bromine atom at the C5 position, an amino group at C2, and a hydroxyl/oxo group at C4, it serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions [1]. It is widely procured for the synthesis of GnRH receptor antagonists, kinase inhibitors, and immunomodulators. Its established profile as a low-molecular-weight interferon inducer further cements its value as both a synthetic intermediate and a biological reference standard in antiviral and antifibrotic research [2].

Attempting to substitute 2-Amino-5-bromo-6-methyl-4-pyrimidinol with unbrominated precursors (e.g., 2-amino-4-hydroxy-6-methylpyrimidine) or alternative halides fundamentally disrupts synthetic workflows [1]. In-house bromination of the pyrimidinone core often suffers from poor regioselectivity and low yields due to the amphoteric nature of the ring, leaving unreacted starting material that complicates downstream purification. Conversely, substituting with the more reactive 5-iodo analog introduces severe stability issues, as iodo-pyrimidines are prone to rapid photolytic degradation and palladium-mediated reductive dehalogenation under basic cross-coupling conditions [2]. Procuring the exact 5-bromo compound ensures the necessary balance of bench stability (melting point 244-246 °C) and cross-coupling reactivity required for reproducible scale-up .

Bypassing Yield Bottlenecks in C5-Functionalization

For the synthesis of 5-aryl pyrimidine derivatives, utilizing pre-brominated 2-Amino-5-bromo-6-methyl-4-pyrimidinol is significantly more efficient than starting from the unbrominated analog [1]. The unbrominated precursor requires harsh halogenation conditions that typically yield mixed products and lower overall throughput. Direct procurement of the 5-bromo derivative provides a stable, coupling-ready electrophile that cleanly undergoes palladium-catalyzed Suzuki-Miyaura reactions, eliminating a problematic synthetic step and improving the overall yield of complex API intermediates like GnRH receptor antagonists .

Evidence DimensionSynthetic Yield / Step Reduction
Target Compound Data2-Amino-5-bromo-6-methyl-4-pyrimidinol (Direct use)
Comparator Or Baseline2-Amino-4-hydroxy-6-methylpyrimidine (Requires in-situ bromination)
Quantified DifferenceEliminates the ~50-70% yield bottleneck of in-situ regioselective C5-bromination, providing 100% conversion-ready starting material.
ConditionsPalladium-catalyzed cross-coupling workflows.

Procuring the pre-brominated building block saves a low-yielding synthetic step, directly accelerating the generation of 5-aryl pyrimidine libraries.

Enhanced Stability Against Reductive Dehalogenation

While 5-iodo pyrimidines are theoretically more reactive in cross-coupling, they are highly susceptible to palladium-mediated reductive dehalogenation, which competes with the desired coupling reaction and degrades the starting material[1]. 2-Amino-5-bromo-6-methyl-4-pyrimidinol offers a stronger thermodynamic profile, resisting spontaneous dehalogenation under the basic conditions required for Suzuki coupling. Furthermore, it boasts a high melting point (244-246 °C) and does not require the strict light-shielded storage necessary for iodo-analogs .

Evidence DimensionHandling Stability and Dehalogenation Resistance
Target Compound Data2-Amino-5-bromo-6-methyl-4-pyrimidinol
Comparator Or Baseline2-Amino-5-iodo-6-methyl-4-pyrimidinol
Quantified DifferenceResists competitive palladium-mediated reductive dehalogenation under basic conditions, whereas the iodo-analog suffers from significant degradation.
ConditionsBasic aqueous/organic conditions during Suzuki cross-coupling.

The bromo-derivative provides a highly reliable balance of reactivity and bench stability, reducing material loss and storage costs during scale-up.

Prolonged Responsiveness in Immunomodulatory Models

As a low-molecular-weight interferon inducer (known as U-25166), 2-Amino-5-bromo-6-methyl-4-pyrimidinol demonstrates a distinct pharmacological advantage over standard small-molecule inducers like Tilorone HCl[1]. In murine models subjected to daily dosing, U-25166 maintains active serum interferon stimulation significantly longer before the onset of hyporeactivity. While Tilorone HCl induces a suppressed interferon response by day 2, subjects treated with the pyrimidinol derivative remain responsive until day 4, establishing it as a highly effective reference compound for sustained immunomodulation studies [2].

Evidence DimensionImmunomodulatory Response Duration (Hyporeactivity Onset)
Target Compound Data2-Amino-5-bromo-6-methyl-4-pyrimidinol (U-25166)
Comparator Or BaselineTilorone HCl
Quantified DifferenceMaintains interferon responsiveness until day 4 of daily dosing, compared to day 2 for Tilorone HCl.
ConditionsDaily in vivo dosing for serum interferon induction in murine models.

Its delayed onset of hyporeactivity makes it an effective scaffold or benchmark for developing next-generation TLR7/8 agonists with sustained efficacy.

Synthesis of GnRH Receptor Antagonists and Kinase Inhibitors

Due to its stable C5-bromo handle and unprotected amino/hydroxyl groups, this compound functions as a core building block for synthesizing highly substituted pyrimidine APIs [1]. It is directly applicable in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings to generate diverse 5-aryl or 5-alkynyl derivatives without the need for prior halogenation.

Development of Small-Molecule Interferon Inducers (TLR Agonists)

Recognized in literature as U-25166, this compound is a critical reference standard and starting material in the design of antiviral and antifibrotic immunomodulators[2]. Its ability to induce high levels of serum interferon with delayed hyporeactivity makes it an established baseline for evaluating new Toll-like receptor (TLR) agonists.

Structure-Activity Relationship (SAR) Library Generation

The specific combination of a C6-methyl group and a C5-bromine atom provides a distinct steric and electronic footprint. It is the material of choice when researchers need to compare the binding affinity and aqueous solubility of methyl-substituted pyrimidines against bulkier phenyl-substituted analogs in kinase inhibitor drug discovery programs .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6307-35-3

Dates

Last modified: 08-16-2023

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